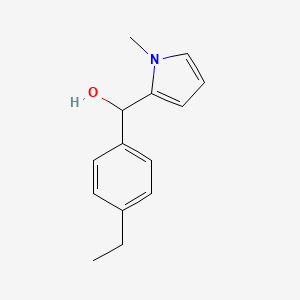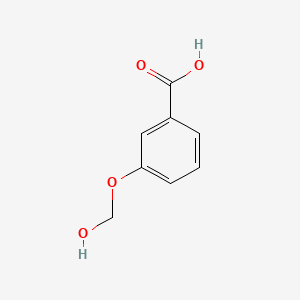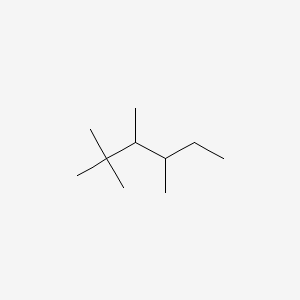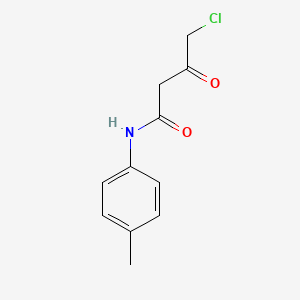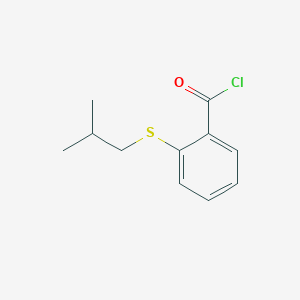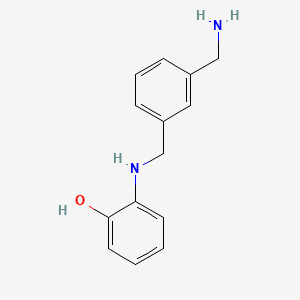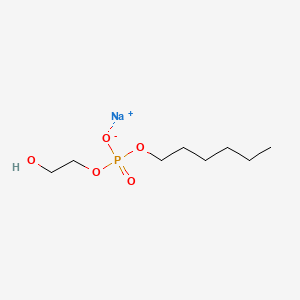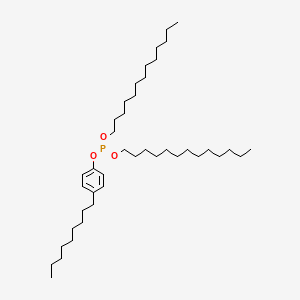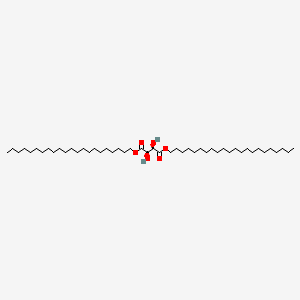
Didocosyl (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didocosyl (R-(R*,R*))-tartrate is a chemical compound known for its unique stereochemistry and potential applications in various fields. It is a diester of tartaric acid and didocosanol, featuring two long alkyl chains and a chiral center. This compound is of interest due to its potential use in pharmaceuticals, cosmetics, and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didocosyl (R-(R*,R*))-tartrate typically involves the esterification of tartaric acid with didocosanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester bonds, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and catalyst concentration, are crucial for large-scale production. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Didocosyl (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The long alkyl chains can be oxidized to form carboxylic acids or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
Didocosyl (R-(R*,R*))-tartrate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its potential use in topical formulations for skin conditions.
Industry: Utilized as a surfactant in cosmetic formulations and as an emulsifying agent in various products.
Mechanism of Action
The mechanism of action of Didocosyl (R-(R*,R*))-tartrate involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it a candidate for drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
Comparison with Similar Compounds
- Didocosyl (S-(S,S))-tartrate:** Another stereoisomer with similar properties but different chiral centers.
- Dioctadecyl (R-(R,R))-tartrate:** A compound with shorter alkyl chains, leading to different physical properties.
- Dioctadecyl (S-(S,S))-tartrate:** The stereoisomer of the above compound with different chiral centers.
Comparison: Didocosyl (R-(R*,R*))-tartrate is unique due to its longer alkyl chains, which provide distinct amphiphilic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring enhanced membrane integration and stability.
Properties
CAS No. |
94237-19-1 |
|---|---|
Molecular Formula |
C48H94O6 |
Molecular Weight |
767.3 g/mol |
IUPAC Name |
didocosyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C48H94O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-53-47(51)45(49)46(50)48(52)54-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-50H,3-44H2,1-2H3/t45-,46-/m1/s1 |
InChI Key |
JFERDYYLAXLVIE-AWSIMMLFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
